molecular formula C27H24O8 B030101 Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside CAS No. 7473-42-9

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

Cat. No. B030101
CAS RN: 7473-42-9
M. Wt: 476.5 g/mol
InChI Key: XJKNQPQTQXKNOC-LAWREARLSA-N
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Description

“Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside” is a chemical compound with the molecular formula C27H24O8 . It has an average mass of 476.475 Da and a monoisotopic mass of 476.147125 Da . This compound is used in the preparation of 1-α- and 1-β-D-Arabinofuranosyl-2-nitroimidazole (α-AZA and β-AZA) as synthons for a number of potential markers of tissue hypoxia .


Synthesis Analysis

The synthesis of “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside” involves the Fischer-Helferich glycosylation, where arabinose is dissolved in methanol hydrochloride and stirred at room temperature . The resulting methyl-D-arabinose can be resuspended in pyridine after the removal of volatile components, and the remaining free hydroxy groups can be benzoylated with benzoyl chloride .


Molecular Structure Analysis

The molecular structure of “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside” is defined by its molecular formula, C27H24O8 . It has 2 of 4 defined stereocenters .


Physical And Chemical Properties Analysis

“Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside” has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±50.0 °C at 760 mmHg, and a flash point of 256.1±30.2 °C . It has 8 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds . Its polar surface area is 97 Å2, and its molar volume is 360.6±5.0 cm3 .

Scientific Research Applications

Glycosylation Reactions

In carbohydrate chemistry, Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is a key reagent for glycosylation reactions . It acts as a glycosyl donor, transferring its sugar moiety to other molecules. This is crucial for the synthesis of complex carbohydrates and glycoconjugates, which have significant biological and medicinal applications.

Marker Synthesis for Tissue Hypoxia

The compound is used in preparing synthons like 1-α- and 1-β-D-Arabinofuranosyl-2-nitroimidazole (α-AZA and β-AZA), which are potential markers of tissue hypoxia . These markers are valuable in identifying hypoxic tissues, which is important in the diagnosis and treatment of various medical conditions, including stroke and cancer.

Research in Stereochemistry

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside: is instrumental in stereochemical studies due to its well-defined chiral centers. Researchers use it to study diastereoselectivity in chemical reactions, which is fundamental in the development of enantiomerically pure pharmaceuticals .

Educational Tool in Organic Synthesis

This compound is also used in academic settings as an educational tool to teach organic synthesis techniques . Its synthesis involves multiple steps that demonstrate various organic reactions, purification methods, and analytical techniques, providing students with hands-on experience in the laboratory.

Safety and Hazards

When handling “Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNQPQTQXKNOC-LAWREARLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

Q & A

Q1: What is the significance of methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in organic synthesis?

A1: Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside serves as a key precursor in the synthesis of methyl 2,3-anhydro-alpha-D-ribofuranoside []. This latter compound is an important building block in carbohydrate chemistry and can be used to synthesize various biologically active molecules.

Q2: Can you describe the synthetic route for preparing methyl 2,3-anhydro-alpha-D-ribofuranoside from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside?

A2: While the provided abstracts do not detail the entire synthesis, they mention that methyl 2,3-anhydro-alpha-D-ribofuranoside is synthesized from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in a four-step sequence with an overall yield of 74% []. This suggests that the synthesis likely involves selective deprotection and cyclization reactions.

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